N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-methylbenzamide
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Overview
Description
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an amine group, and a benzamide moiety
Preparation Methods
The synthesis of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with a substituted benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection
Mechanism of Action
The mechanism of action of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamide can be compared with similar compounds such as:
4-chloro-N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]benzamide: This compound has a similar structure but includes a chlorine atom, which may alter its reactivity and applications.
N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]acetamide:
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H21N5O/c1-14-8-7-9-17(12-14)19(27)25-21(24-18-10-5-4-6-11-18)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
GHTPGYPBJZTFGR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=N/C2=NC(=CC(=N2)C)C)/NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=NC2=NC(=CC(=N2)C)C)NC3=CC=CC=C3 |
Origin of Product |
United States |
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